molecular formula C21H21NO B1406297 (4-Pentylphenyl)(quinolin-4-yl)methanone CAS No. 1706429-85-7

(4-Pentylphenyl)(quinolin-4-yl)methanone

Cat. No.: B1406297
CAS No.: 1706429-85-7
M. Wt: 303.4 g/mol
InChI Key: QTOMOIDKYWHUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Pentylphenyl)(quinolin-4-yl)methanone is a compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines are known for their diverse biological activities and are used as scaffolds in drug development due to their broad spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including (4-Pentylphenyl)(quinolin-4-yl)methanone, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to achieve greener and more sustainable production .

Industrial Production Methods

Industrial production of quinoline derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel in cross-coupling reactions has been reported . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Comparison with Similar Compounds

Properties

IUPAC Name

(4-pentylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOMOIDKYWHUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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